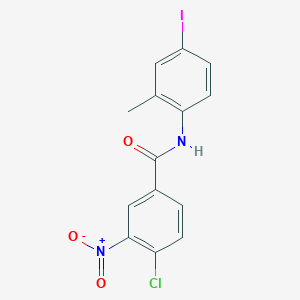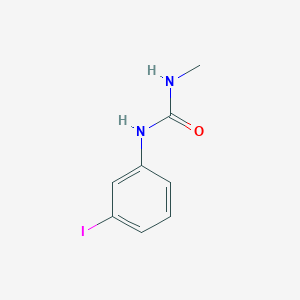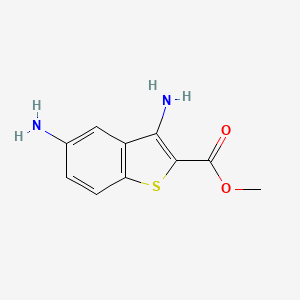
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide, also known as CINPA1, is a small molecule inhibitor that has been developed to target the activity of the protein, inositol requiring enzyme 1 alpha (IRE1α). This protein is a key component of the endoplasmic reticulum (ER) stress response pathway, which plays a critical role in maintaining cellular homeostasis. The inhibition of IRE1α activity has been shown to have potential therapeutic benefits for a range of diseases, including cancer, neurodegeneration, and autoimmune disorders.
Mécanisme D'action
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide works by inhibiting the activity of IRE1α, which is a key component of the ER stress response pathway. This pathway is activated in response to a range of cellular stresses, including nutrient deprivation, hypoxia, and the accumulation of misfolded proteins in the ER. IRE1α plays a critical role in this pathway by cleaving the mRNA encoding the transcription factor XBP1, which is required for the expression of genes involved in the ER stress response. By inhibiting IRE1α activity, 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide disrupts this pathway and prevents the activation of downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the secretion of inflammatory cytokines, and reduce the proliferation of immune cells. In addition, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide in lab experiments is its specificity for IRE1α. This allows researchers to selectively target this protein without affecting other components of the ER stress response pathway. However, one limitation is that 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has relatively low potency compared to other IRE1α inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide. One area of interest is the development of more potent analogs of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide, which may have greater efficacy in preclinical models. In addition, there is interest in exploring the use of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide in combination therapies with other chemotherapeutic agents. Finally, there is interest in exploring the potential of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide as a therapeutic agent for diseases beyond cancer and neurodegeneration, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide involves a multistep process, which has been described in detail in several scientific publications. The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, which results in the formation of the corresponding acid chloride. This is then reacted with 4-iodo-2-methylphenylamine to form the amide intermediate. Finally, the nitro group is reduced to an amino group using palladium on carbon, resulting in the formation of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide.
Applications De Recherche Scientifique
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has been extensively studied in the context of its potential therapeutic applications. It has been shown to have efficacy in preclinical models of several diseases, including multiple myeloma, glioblastoma, and rheumatoid arthritis. In addition, it has been shown to have a synergistic effect with other chemotherapeutic agents, suggesting that it may be useful in combination therapies.
Propriétés
IUPAC Name |
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O3/c1-8-6-10(16)3-5-12(8)17-14(19)9-2-4-11(15)13(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEDIJGUCKBJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid](/img/structure/B7464743.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)




![3-(4-Chlorophenyl)-11,12-difluoro-1,9-diazatetracyclo[7.6.1.04,16.010,15]hexadeca-2,4(16),10(15),11,13-pentaene](/img/structure/B7464788.png)


![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)



